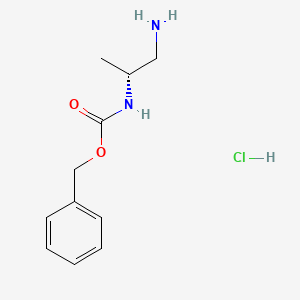amine CAS No. 1304390-10-0](/img/structure/B1455427.png)
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine
Vue d'ensemble
Description
The compound (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a chemical compound with the IUPAC name N-[(2,4-dichlorophenyl)(3-pyridinyl)methyl]-N-ethylamine. It has a molecular weight of 281.18 and its molecular formula is C14H14Cl2N2 . The compound is stored at room temperature and it is in the form of oil .
Molecular Structure Analysis
The molecular structure of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can be represented by the InChI code 1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 . This indicates that the compound has a complex structure with multiple rings and functional groups.
Physical And Chemical Properties Analysis
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is an oil at room temperature . It has a molecular weight of 281.18 . More detailed physical and chemical properties are not available in the literature I found.
Applications De Recherche Scientifique
Chemistry and Properties of Related Compounds
Compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) exhibit a range of chemical and physical properties, underscoring the variability in chemistry that related structures can offer. These properties include different forms of protonation/deprotonation, complexation with metals, and significant biological and electrochemical activities. This vast array of functionalities suggests potential research applications for similar compounds in creating advanced materials with desired properties (Boča, Jameson, & Linert, 2011).
Environmental Impact and Toxicity
The environmental and health impacts of chlorophenols, including 2,4-dichlorophenol, which is structurally related to the compound , have been extensively reviewed. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with significant effects observed in fish upon long-term exposure. Understanding their biodegradation, persistence, and bioaccumulation is crucial for assessing the environmental risk posed by such chemicals (Krijgsheld & Gen, 1986).
Sorption and Degradation
Research on sorption behaviors of similar herbicides to soil, organic matter, and minerals provides insight into environmental mobility and persistence. Factors such as soil pH, organic carbon content, and the presence of oxides influence the sorption of these compounds, informing remediation strategies and environmental risk assessments (Werner, Garratt, & Pigott, 2012).
Potential for Drug Development
The structural complexity and diverse biological activities of compounds structurally related to "(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine" underscore their potential in drug development. For instance, research on mu-opioid receptor agonists highlights the therapeutic potential of structurally complex amines in creating drugs with reduced adverse effects, suggesting a path for the development of novel pharmaceuticals (Urits et al., 2019).
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHARZXRMFHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)

![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)



